tert-Butyl (2-methoxypyridin-3-yl)carbamate
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Overview
Description
Synthesis Analysis
The synthesis of tert-butyl (2-methoxypyridin-3-yl)carbamate involves multiple steps, starting from commercially available precursors. A rapid synthesis method has been established, yielding high efficiency and purity. The synthesis typically involves acylation, nucleophilic substitution, and reduction steps, resulting in high overall yields (Zhao et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of tert-butyl (2-methoxypyridin-3-yl)carbamate and its derivatives reveals important aspects of their chemical behavior. Single crystal X-ray diffraction studies provide insights into the conformation and crystalline structure, which are essential for understanding its reactivity and interactions in chemical reactions (Kant et al., 2015).
Chemical Reactions and Properties
This compound participates in various chemical reactions, demonstrating a wide range of reactivity. For example, it behaves as an N-(Boc)-protected nitrone in reactions with organometallics, showing its utility as a building block in organic synthesis. Such properties make it a versatile intermediate for the synthesis of more complex molecules (Guinchard et al., 2005).
Scientific Research Applications
Synthesis of Biologically Active Compounds
"tert-Butyl (2-methoxypyridin-3-yl)carbamate" serves as a critical intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, which shows cytotoxic activity against several human carcinoma cell lines. This compound was synthesized from L-Serine through multiple steps, including esterification and protection reactions, showcasing the compound's role in complex organic synthesis processes aiming at cancer research applications (Tang et al., 2014). Similarly, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is another important intermediate in the synthesis of omisertinib (AZD9291), highlighting its relevance in developing treatments for specific health conditions (Zhao et al., 2017).
Crystallography and Molecular Structure
In crystallography studies, derivatives of tert-butyl carbamates, including tert-butyl (2-methoxypyridin-3-yl)carbamate, have been analyzed to understand their molecular structures better. These studies provide insights into the molecular conformations and the types of intermolecular interactions, such as hydrogen bonding and halogen bonding, that stabilize these compounds in their crystal forms. Such research is fundamental for designing compounds with desired physical and chemical properties (Baillargeon et al., 2017).
Utility in Organic Synthesis Reactions
The compound also finds applications in organic synthesis, where it acts as a building block in constructing complex molecules. For example, its utility is demonstrated in the photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing a new cascade pathway for the assembly of 3-aminochromones under mild conditions. Such reactions are crucial for synthesizing a wide range of compounds with potential pharmacological activities (Wang et al., 2022).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(2-methoxypyridin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-6-5-7-12-9(8)15-4/h5-7H,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYKVVNRRFYDSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453899 |
Source
|
Record name | tert-Butyl (2-methoxypyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-methoxypyridin-3-yl)carbamate | |
CAS RN |
161117-83-5 |
Source
|
Record name | tert-Butyl (2-methoxypyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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